molecular formula C17H12N2O5 B5738415 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide

2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No. B5738415
M. Wt: 324.29 g/mol
InChI Key: CJOSMKRNEIMLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzamides and is commonly used as a tool compound for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and c-Jun N-terminal kinase, both of which are involved in cell signaling pathways. It has also been shown to inhibit the activity of the MAPK signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide are dependent on the specific biological process being studied. This compound has been shown to have both inhibitory and stimulatory effects on various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C and c-Jun N-terminal kinase, both of which are involved in cell signaling pathways. It has also been shown to stimulate the activity of the MAPK signaling pathway, which is involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its wide range of applications in scientific research. This compound can be used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines and can cause cell death at high concentrations. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many future directions for the use of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in scientific research. One potential direction is the development of new compounds based on the structure of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide. These compounds could have improved potency and selectivity for specific enzymes and signaling pathways.
Another potential direction is the use of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in drug discovery. This compound could be used as a starting point for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound with potential applications in scientific research. This compound has a wide range of applications in the study of various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It has been shown to have both inhibitory and stimulatory effects on various enzymes and signaling pathways. While there are limitations to its use in lab experiments, its potential applications in drug discovery and the development of new compounds make it an important tool compound for scientific research.

Synthesis Methods

The synthesis of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 2-amino-4-methylphenol and 6-acetyl-2H-chromen-2-one in the presence of nitric acid and acetic anhydride. The resulting product is then treated with benzoyl chloride to obtain the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has a wide range of applications in scientific research. This compound is commonly used as a tool compound for studying various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It has been shown to inhibit the activity of various enzymes, including protein kinase C and c-Jun N-terminal kinase. It has also been used to study the role of the mitogen-activated protein kinase (MAPK) signaling pathway in cancer cells.

properties

IUPAC Name

2-methyl-3-nitro-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-10-13(3-2-4-14(10)19(22)23)17(21)18-12-6-7-15-11(9-12)5-8-16(20)24-15/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOSMKRNEIMLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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